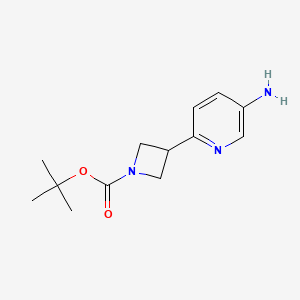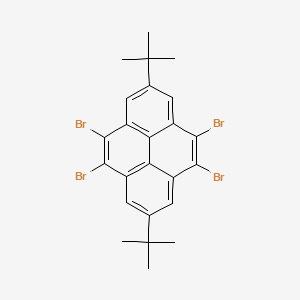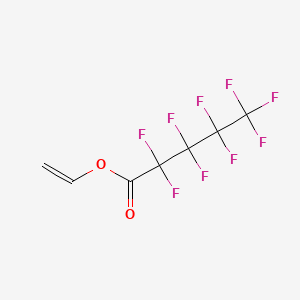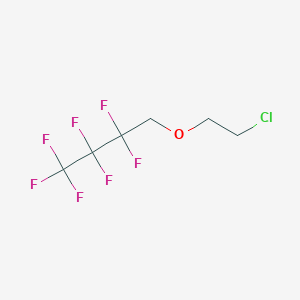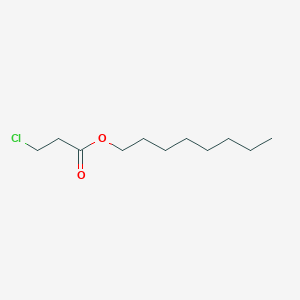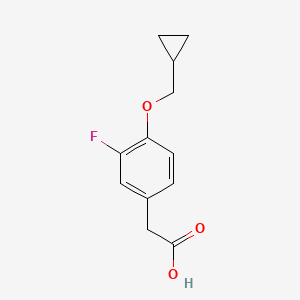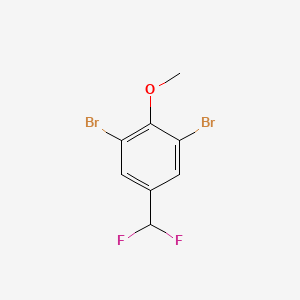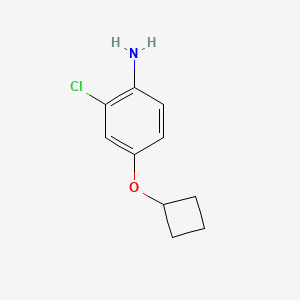
2-Chloro-4-cyclobutoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-cyclobutoxyaniline is an organic compound that belongs to the class of aniline derivatives It features a chloro group at the second position and a cyclobutoxy group at the fourth position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclobutoxyaniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline, which is then subjected to chlorination to introduce the chloro group at the second position.
Cyclobutoxylation: The next step involves the introduction of the cyclobutoxy group at the fourth position. This can be achieved through a nucleophilic substitution reaction using cyclobutyl alcohol and an appropriate base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclobutoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding 4-cyclobutoxyaniline.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or sodium thiolate.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 4-Cyclobutoxyaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-cyclobutoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclobutoxyaniline involves its interaction with specific molecular targets. The chloro group and the cyclobutoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways, making the compound useful in medicinal chemistry and biochemical research.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitroaniline: Similar structure but with a nitro group instead of a cyclobutoxy group.
4-Chloroaniline: Lacks the cyclobutoxy group, making it less complex.
2-Chloro-4-methoxyaniline: Features a methoxy group instead of a cyclobutoxy group.
Uniqueness
2-Chloro-4-cyclobutoxyaniline is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-chloro-4-cyclobutyloxyaniline |
InChI |
InChI=1S/C10H12ClNO/c11-9-6-8(4-5-10(9)12)13-7-2-1-3-7/h4-7H,1-3,12H2 |
InChI Key |
FMDCEGSJTBBTRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




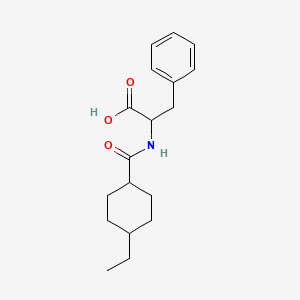

![3-Fluoropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B12084449.png)
